JAK3 Selectivity Over DPPY Scaffold
Thi-DPPY demonstrates a markedly improved selectivity profile compared to its parent DPPY scaffold. While DPPY exhibits non-selective inhibition of multiple tyrosine kinases (EGFR, BTK, JAK3 all with IC50 < 10 nM) , Thi-DPPY shows potent inhibition of JAK3 (IC50 = 1.38 nM) and substantially weaker activity against BTK (IC50 = 62.4 nM) . This represents a >40-fold selectivity window for JAK3 over BTK, whereas DPPY displays no meaningful selectivity among these kinases.
| Evidence Dimension | Kinase inhibition potency (IC50, nM) |
|---|---|
| Target Compound Data | JAK3 IC50 = 1.38 nM; BTK IC50 = 62.4 nM |
| Comparator Or Baseline | DPPY: EGFR IC50 < 10 nM; BTK IC50 < 10 nM; JAK3 IC50 < 10 nM |
| Quantified Difference | Thi-DPPY exhibits >40-fold selectivity for JAK3 over BTK; DPPY is non-selective across EGFR, BTK, and JAK3. |
| Conditions | In vitro kinase inhibition assays using recombinant enzymes. |
Why This Matters
Improved selectivity reduces confounding off-target effects in JAK3-dependent signaling studies and simplifies data interpretation.
